2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Overview
Description
2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the molecular formula C13H10F3N•HCl. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further substituted with an amine group. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the original amine group.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride
- 2’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride
Uniqueness
2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride is unique due to the specific position of the trifluoromethyl and amine groups on the biphenyl structure. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9;/h1-8H,17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTXGSRGFAVEGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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